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Compound of Interest

Compound Name: Epacadostat

Cat. No.: B1139497 Get Quote

This technical support guide provides researchers, scientists, and drug development

professionals with a detailed analysis of the pivotal Phase 3 ECHO-301/KEYNOTE-252 clinical

trial. The trial investigated the efficacy and safety of the IDO1 inhibitor epacadostat in
combination with the PD-1 inhibitor pembrolizumab for unresectable or metastatic melanoma.

Frequently Asked Questions (FAQs)
Q1: What was the primary outcome of the ECHO-301
clinical trial?
The ECHO-301/KEYNOTE-252 trial was stopped in April 2018 because it failed to meet its

primary endpoints. An external Data Monitoring Committee determined that the addition of

epacadostat to pembrolizumab did not demonstrate a statistically significant improvement in

Progression-Free Survival (PFS) or Overall Survival (OS) compared to pembrolizumab plus a

placebo in the overall patient population.[1][2][3]

Troubleshooting Guide: Potential Reasons for Trial
Failure
This section explores the leading hypotheses for why the combination therapy did not show

superior efficacy.
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Q2: Was the dose of epacadostat in ECHO-301 sufficient
for maximal IDO1 inhibition?
There is evidence to suggest that the dose of epacadostat used in the trial (100 mg twice

daily) may have been insufficient to achieve maximal inhibition of the IDO1 enzyme, especially

in the context of concurrent anti-PD-1 therapy.[4]

Pharmacodynamic Evidence: Analysis of plasma kynurenine (KYN) levels, a downstream

product of IDO1 activity, showed that while epacadostat blocked the increase in KYN

induced by pembrolizumab, it did not normalize KYN to the levels seen in healthy controls.[5]

Dose-Response Relationship: Retrospective analyses of pooled data from various

epacadostat studies suggest that higher doses (≥600 mg twice daily) might be necessary to

overcome the elevation of KYN associated with anti-PD-1 treatment and achieve maximal

pharmacodynamic effect.[5][6]

Q3: Did the trial design adequately address patient
selection and biomarkers?
The trial enrolled a broad population of patients with unresectable or metastatic melanoma.[1]

[2] While patients were stratified based on PD-L1 expression and BRAF mutation status, the

trial did not select patients based on IDO1 expression levels or other biomarkers that might

predict response to IDO1 inhibition.[1][7] The lack of a predictive biomarker may have diluted

the potential treatment effect in a smaller, more responsive subgroup.

Q4: Could unforeseen or complex biological
mechanisms have contributed to the trial's failure?
Several complex biological factors are now believed to have played a role:

Dual Role of Tryptophan Depletion: The foundational hypothesis was that IDO1-mediated

tryptophan depletion suppresses immune cells. However, emerging research indicates that

tryptophan deficiency can also be detrimental to cancer cells. By inhibiting IDO1,

epacadostat may have inadvertently protected the cancer cells from this stress,

counteracting the intended immune-enhancing effect.[8]
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Non-Enzymatic IDO1 Signaling: Recent studies suggest that epacadostat might enhance

the non-enzymatic, signaling functions of the IDO1 protein. This could potentially activate

immunosuppressive pathways, thereby negating the benefits of blocking its enzymatic

activity.[9][10]

Metabolic Escape Pathways: Tumors may adapt to IDO1 inhibition by upregulating

alternative pathways for tryptophan metabolism or by increasing the activity of pathways that

generate NAD+, another critical metabolite. These metabolic adaptations can suppress

CD8+ T cells and allow tumors to evade the intended therapeutic effect.[11]

Redundancy with Other Enzymes: The high selectivity of epacadostat for IDO1 meant it did

not inhibit other tryptophan-catabolizing enzymes like IDO2 or Tryptophan 2,3-dioxygenase

(TDO).[12] Preclinical evidence suggests that tumors might bypass a highly selective IDO1

blockade, indicating that targeting multiple pathways could be more effective.[4]

Experimental Protocols and Data
Q5: What was the experimental design and methodology
of the ECHO-301 trial?
ECHO-301/KEYNOTE-252 was a Phase 3, international, randomized, double-blind, placebo-

controlled study.[1][2]

Table 1: ECHO-301/KEYNOTE-252 Trial Design
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Parameter Description

Trial Identifier NCT02752074[1][2]

Patient Population

Over 700 patients with unresectable or

metastatic melanoma (Stage III or IV) who were

previously untreated with PD-1/PD-L1 inhibitors.

[1][2]

Treatment Arms

1:1 randomization to either: • Arm 1:

Epacadostat (100 mg orally, twice daily) +

Pembrolizumab (200 mg IV, every 3 weeks) •

Arm 2: Placebo + Pembrolizumab (200 mg IV,

every 3 weeks)[2]

Stratification Factors

Tumor PD-L1 expression (positive vs.

negative/indeterminate) and BRAF V600

mutation status.[1][2]

Primary Endpoints
1. Progression-Free Survival (PFS) per RECIST

v1.1 2. Overall Survival (OS)[1][2]

Secondary Endpoints
Objective Response Rate (ORR), duration of

response, safety, and tolerability.[1]

Q6: What were the quantitative efficacy and safety
results from the trial?
The addition of epacadostat to pembrolizumab showed no clinical benefit over pembrolizumab

alone. The safety profile was generally consistent with previous studies of the combination.[1]

[7]

Table 2: Summary of Efficacy Results (Intention-to-Treat Population)
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Endpoint
Epacadostat +
Pembrolizuma
b (n=354)

Placebo +
Pembrolizuma
b (n=352)

Hazard Ratio
(95% CI)

P-value (one-
sided)

Median PFS 4.7 months 4.9 months 1.00 (0.83–1.21) 0.52[2]

12-Month PFS

Rate
37% 37% N/A N/A[7]

Median OS Not Reached Not Reached 1.13 (0.86–1.49) 0.81[2]

12-Month OS

Rate
74% 74% N/A N/A[7]

ORR 34.2% 31.5% N/A N/A[7]

Table 3: Summary of Treatment-Related Adverse Events (AEs)

Adverse Event Category
Epacadostat +
Pembrolizumab (n=353)

Placebo + Pembrolizumab
(n=352)

Any Grade ≥3 AE 21.8% 17.0%[7]

Most Common Grade ≥3 AE Lipase Increase (4%) Lipase Increase (3%)[2]

Serious AEs 10% 9%[2]

Treatment-Related Deaths 0 0[2]

Visualizations: Pathways and Workflows
IDO1 Signaling Pathway
The IDO1 enzyme is a key regulator of immune tolerance.[13] It catabolizes the essential

amino acid tryptophan into kynurenine.[13][14] This process suppresses the function of effector

T cells and Natural Killer (NK) cells while promoting the activity of regulatory T cells (Tregs) and

myeloid-derived suppressor cells (MDSCs), creating an immunosuppressive tumor

microenvironment.[13][15]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/31221619/
https://ascopubs.org/doi/10.1200/JCO.2018.36.15_suppl.108
https://pubmed.ncbi.nlm.nih.gov/31221619/
https://ascopubs.org/doi/10.1200/JCO.2018.36.15_suppl.108
https://ascopubs.org/doi/10.1200/JCO.2018.36.15_suppl.108
https://ascopubs.org/doi/10.1200/JCO.2018.36.15_suppl.108
https://pubmed.ncbi.nlm.nih.gov/31221619/
https://pubmed.ncbi.nlm.nih.gov/31221619/
https://pubmed.ncbi.nlm.nih.gov/31221619/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6090955/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6090955/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.953115/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC6090955/
https://www.researchgate.net/figure/Mechanism-of-IDO1-in-immunosuppression-and-immune-escape-in-tumor-environments-IDO1_fig3_383531506
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tumor Microenvironment

Immune Suppression

Tumor_Cell

IDO1 Enzyme

Dendritic Cell / Macrophage

Tryptophan
Depletion

Effector T-Cell / NK Cell
Inhibition

Kynurenine

Treg / MDSC
Activation

IFN-γ

 Upregulates  Upregulates

Tryptophan

 Catabolizes

Click to download full resolution via product page

Caption: The IDO1 pathway leads to immune suppression.

Proposed Combination Therapy Mechanism
The rationale for combining epacadostat with pembrolizumab was to create a synergistic anti-

tumor effect. Pembrolizumab (an anti-PD-1 antibody) blocks the PD-1/PD-L1 checkpoint,
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"releasing the brakes" on T-cells. Epacadostat was intended to inhibit IDO1, preventing

tryptophan depletion and kynurenine production, thereby reducing the immunosuppressive

environment and further enhancing the T-cell response.

Caption: Proposed synergy of Pembrolizumab and Epacadostat.

ECHO-301 Experimental Workflow
The diagram below outlines the logical flow of the ECHO-301 clinical trial from patient

enrollment to endpoint analysis.
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Caption: High-level workflow of the ECHO-301 clinical trial.
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Logical Flow of Potential Failure Mechanisms
This diagram illustrates the key hypotheses investigated as potential reasons for the trial's

negative outcome.

ECHO-301 Fails to Meet
Primary Endpoints
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Caption: Decision tree exploring reasons for trial failure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1139497#reasons-for-epacadostat-echo-301-clinical-
trial-failure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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